

A Comparative Analysis of Stress Relaxation in Polysulfide Rubbers at Various Temperatures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Polysulfide rubber*

Cat. No.: *B346664*

[Get Quote](#)

For researchers, scientists, and drug development professionals, understanding the viscoelastic behavior of polymers is critical for material selection and performance prediction. This guide provides a detailed comparison of stress relaxation in **polysulfide rubbers** at various temperatures, with a comparative look at alternative materials such as silicone and polyurethane rubbers.

Polysulfide rubbers are widely utilized in demanding applications requiring resistance to fuels, chemicals, and environmental exposure, such as in aerospace sealants, industrial gaskets, and construction joints. A key characteristic governing their long-term performance is stress relaxation, the time-dependent decrease in stress under a constant strain. This phenomenon is significantly influenced by temperature, which affects the mobility of the polymer chains.

Comparative Analysis of Stress Relaxation

The stress relaxation behavior of **polysulfide rubbers** is a critical factor in their application, particularly in sealing and jointing where a consistent sealing force is required over time. At elevated temperatures, the rate of stress relaxation in **polysulfide rubbers** increases as the polymer chains gain thermal energy and rearrange more readily to dissipate the applied stress.

Studies have shown that for polysulfide sealants, the stress can relax to less than half of its initial value within a few hours at ambient conditions[1]. This behavior is attributed to the interchange of disulfide bonds within the polymer network, a process that is thermally activated.

When compared to alternatives, **polysulfide rubbers** exhibit distinct stress relaxation characteristics. For instance, under prolonged extension, polysulfide sealants have been reported to show 40% less stress relaxation compared to polyurethane alternatives, indicating superior performance in applications with continuous deformation[2]. Silicone sealants, on the other hand, are known for their excellent thermal stability, exhibiting minimal changes in stiffness and, by extension, stress relaxation over a broad temperature range from -40°C to 150°C[3].

Below is a summary of the comparative performance of polysulfide, silicone, and polyurethane rubbers in terms of stress relaxation.

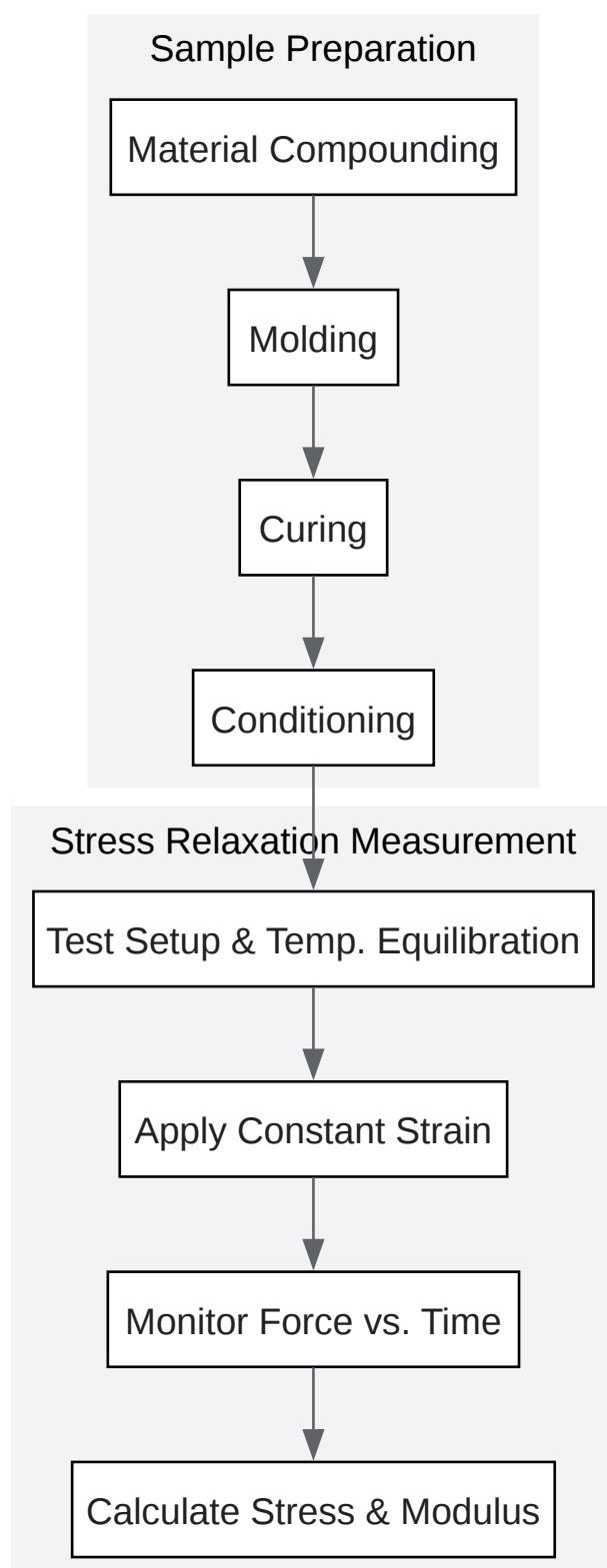
Material	Key Characteristics	Stress Relaxation Behavior	Temperature Effects
Polysulfide Rubber	Excellent fuel and solvent resistance. Good flexibility at low temperatures.	Moderate to high stress relaxation. The disulfide bonds can undergo interchange reactions, leading to stress decay.	Stress relaxation rate is highly dependent on temperature, increasing significantly with a rise in temperature.
Silicone Rubber	Excellent high and low-temperature stability. Good UV and ozone resistance.	Low stress relaxation. The stable siloxane backbone contributes to maintaining sealing force over time.	Exhibits minimal change in stress relaxation behavior over a wide temperature range (-40°C to 150°C)[3].
Polyurethane Rubber	High abrasion resistance and tensile strength. Good adhesion to a variety of substrates.	Can exhibit significant stress relaxation, particularly under prolonged extension[2].	Performance can be temperature-sensitive, with some formulations showing increased relaxation at higher temperatures.

Experimental Protocols for Stress Relaxation Testing

The following outlines a typical experimental workflow for characterizing the stress relaxation of polysulfide and other elastomeric materials, based on industry standards such as ASTM D6147.

Sample Preparation

- Material Compounding: The base polysulfide polymer is compounded with curing agents (e.g., manganese dioxide), fillers (e.g., carbon black, calcium carbonate), plasticizers, and adhesion promoters.
- Molding: The compounded rubber is molded into standardized test specimens, typically cylindrical buttons or dumbbell-shaped samples, using compression or injection molding.
- Curing: The molded specimens are cured at a specified temperature and time to achieve a stable cross-linked network.
- Conditioning: Prior to testing, the cured specimens are conditioned at a standard temperature (e.g., $23 \pm 2^\circ\text{C}$) and relative humidity (e.g., $50 \pm 5\%$) for a defined period.


Stress Relaxation Measurement

- Instrumentation: A tensile tester or a dynamic mechanical analyzer (DMA) equipped with a temperature-controlled chamber and appropriate fixtures (e.g., compression plates, tensile grips) is used.
- Test Setup: The conditioned specimen is placed in the test fixture within the temperature-controlled chamber.
- Temperature Equilibration: The chamber is set to the desired test temperature, and the specimen is allowed to equilibrate for a sufficient duration.
- Application of Strain: A constant strain (e.g., 25% compression or a specified tensile elongation) is rapidly applied to the specimen.

- Data Acquisition: The force required to maintain the constant strain is monitored and recorded as a function of time. The test is typically run for a predetermined duration (e.g., hours or days) until the stress decay reaches a quasi-equilibrium state.
- Data Analysis: The stress is calculated by dividing the measured force by the initial cross-sectional area of the specimen. The stress relaxation modulus, $E(t)$, is then determined by dividing the time-dependent stress by the applied strain.

Visualizing the Process and Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

[Click to download full resolution via product page](#)

Experimental workflow for stress relaxation testing.

[Click to download full resolution via product page](#)

Relationship between temperature and stress relaxation.

In conclusion, the selection of an appropriate elastomeric material for applications where long-term sealing performance is critical requires a thorough understanding of its stress relaxation behavior as a function of temperature. While **polysulfide rubbers** offer a unique combination of chemical resistance and flexibility, their stress relaxation characteristics must be carefully considered, especially in comparison to alternatives like silicone and polyurethane rubbers which may offer superior performance in specific thermal environments. The experimental protocols and conceptual relationships outlined in this guide provide a framework for the systematic evaluation and comparison of these materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onlinepubs.trb.org [onlinepubs.trb.org]
- 2. puglue.com [puglue.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Stress Relaxation in Polysulfide Rubbers at Various Temperatures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b346664#analysis-of-stress-relaxation-in-polysulfide-rubbers-at-various-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com